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molecular formula C4H9NO B109124 Morpholine CAS No. 138048-80-3

Morpholine

Cat. No. B109124
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Patent
US07589086B2

Procedure details

Reaction of 5 with formamide in excess at 190° C. for 8 h afforded the pyrazolo[3,4-d]pyrimidinone 10 which was purified by dissolving the crude in 2M NaOH, boiling with coal, followed by precipitation with acetic acid (yield 70%, m.p. 271-272° C.). Compound 11 was prepared in a yield of 44% following the Beal and Véliz9 procedure by treatment of 10 with a mixture of HMPT/NBS in acetonitrile at −20° C. followed by addition of LiBr and refluxing. It is interesting to point out that the secondary OH on the side chain remained unaltered by this procedure, as shown by its 1H NMR spectrum. Treatment of 11 with morpholine, butylamine, or piperidine gave the desired compounds 3a-c.
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HMPT NBS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1[C:5]2=[N:6][CH:7]=N[CH:9]=[C:4]2[C:3](=O)N=1.[CH3:11][N:12](P(N(C)C)(N(C)C)=O)[CH3:13].[CH2:22]1[C:27](=O)[N:26](Br)[C:24](=[O:25])[CH2:23]1.[Li+].[Br-]>C(#N)C>[NH:6]1[CH2:5][CH2:4][O:25][CH2:24][CH2:7]1.[CH2:24]([NH2:26])[CH2:23][CH2:22][CH3:27].[NH:12]1[CH2:13][CH2:9][CH2:4][CH2:3][CH2:11]1 |f:1.2,3.4|

Inputs

Step One
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC(C=2C1=NC=NC2)=O
Name
HMPT NBS
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C.C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
N1CCOCC1
Name
Type
product
Smiles
C(CCC)N
Name
Type
product
Smiles
N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07589086B2

Procedure details

Reaction of 5 with formamide in excess at 190° C. for 8 h afforded the pyrazolo[3,4-d]pyrimidinone 10 which was purified by dissolving the crude in 2M NaOH, boiling with coal, followed by precipitation with acetic acid (yield 70%, m.p. 271-272° C.). Compound 11 was prepared in a yield of 44% following the Beal and Véliz9 procedure by treatment of 10 with a mixture of HMPT/NBS in acetonitrile at −20° C. followed by addition of LiBr and refluxing. It is interesting to point out that the secondary OH on the side chain remained unaltered by this procedure, as shown by its 1H NMR spectrum. Treatment of 11 with morpholine, butylamine, or piperidine gave the desired compounds 3a-c.
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HMPT NBS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1[C:5]2=[N:6][CH:7]=N[CH:9]=[C:4]2[C:3](=O)N=1.[CH3:11][N:12](P(N(C)C)(N(C)C)=O)[CH3:13].[CH2:22]1[C:27](=O)[N:26](Br)[C:24](=[O:25])[CH2:23]1.[Li+].[Br-]>C(#N)C>[NH:6]1[CH2:5][CH2:4][O:25][CH2:24][CH2:7]1.[CH2:24]([NH2:26])[CH2:23][CH2:22][CH3:27].[NH:12]1[CH2:13][CH2:9][CH2:4][CH2:3][CH2:11]1 |f:1.2,3.4|

Inputs

Step One
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC(C=2C1=NC=NC2)=O
Name
HMPT NBS
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C.C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
N1CCOCC1
Name
Type
product
Smiles
C(CCC)N
Name
Type
product
Smiles
N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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